9-(benzyloxy)-1,2,3,4-tetrahydroacridine
Description
9-(Benzyloxy)-1,2,3,4-tetrahydroacridine is a tetrahydroacridine derivative characterized by a benzyloxy (-O-benzyl) substituent at the 9-position of the acridine core. The benzyloxy group enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability and binding affinity . Tetrahydroacridines are widely studied for their pharmacological activities, including cholinesterase inhibition, anti-Alzheimer’s effects, and interactions with biological targets like DNA or amyloid-beta aggregates .
Properties
IUPAC Name |
9-phenylmethoxy-1,2,3,4-tetrahydroacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-2-8-15(9-3-1)14-22-20-16-10-4-6-12-18(16)21-19-13-7-5-11-17(19)20/h1-4,6,8-10,12H,5,7,11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXHPYSLCKUSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(benzyloxy)-1,2,3,4-tetrahydroacridine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1,2,3,4-tetrahydroacridine, which can be synthesized from acridine through hydrogenation.
Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This involves reacting 1,2,3,4-tetrahydroacridine with benzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 9-(benzyloxy)-1,2,3,4-tetrahydroacridine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 9-(Benzyloxy)-1,2,3,4-tetrahydroacridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of acridine derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into more saturated derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
Oxidation: Acridine derivatives.
Reduction: More saturated tetrahydroacridine derivatives.
Substitution: Various substituted acridine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-(benzyloxy)-1,2,3,4-tetrahydroacridine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Acridine derivatives are known for their antimicrobial and anticancer properties, and 9-(benzyloxy)-1,2,3,4-tetrahydroacridine is investigated for similar activities.
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, 9-(benzyloxy)-1,2,3,4-tetrahydroacridine can be used in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 9-(benzyloxy)-1,2,3,4-tetrahydroacridine involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication and transcription processes. This intercalation is facilitated by the planar structure of the acridine core, which allows it to insert between DNA base pairs. Additionally, the benzyloxy group can enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 9-(benzyloxy)-1,2,3,4-tetrahydroacridine with structurally or functionally related tetrahydroacridine derivatives:
Table 1: Comparative Analysis of Tetrahydroacridine Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity 9-(Benzyloxy)-THA: The benzyloxy group likely enhances lipophilicity, improving blood-brain barrier penetration compared to polar groups like amines (-NH2) or carboxylic acids (-COOH) . However, its bulky structure may reduce binding efficiency to certain targets (e.g., cholinesterases) compared to smaller substituents like methoxy (-OCH3) . Halogenated Derivatives (e.g., 9-Chloro-8-fluoro-7-methyl-THA): Chloro and fluoro substituents increase electrophilicity, enabling interactions with enzymatic active sites. These derivatives are prioritized for agrochemicals due to their stability and selectivity . Tacrine (9-Amino-THA): The amino group is critical for cholinesterase inhibition but causes hepatotoxicity, limiting clinical use. Hybrid derivatives (e.g., tacrine-isoxazole) aim to mitigate toxicity while retaining activity .
Structural Diversity and Therapeutic Potential 6,7-Dimethoxy-THA-9-amine: Methoxy groups at positions 6 and 7 enhance DNA intercalation and cholinesterase inhibition, making it a dual-function candidate for neurodegenerative and anticancer research . Thiophene- and Carboxylic Acid-Modified THAs: These derivatives expand structural diversity, enabling interactions with non-cholinergic targets (e.g., ion channels or amyloid-beta aggregates) .
Synthetic Strategies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 9-(benzyloxy)-1,2,3,4-tetrahydroacridine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 9-chloro-1,2,3,4-tetrahydroacridine can react with benzyloxy-containing phenols or amines under reflux in phenol with catalytic NaI (10–20 mol%) for 4–6 hours. The product is purified via flash column chromatography (CH₂Cl₂ → CH₂Cl₂/MeOH gradients) . Alternatively, a Friedländer condensation using organocatalysts (e.g., binam-prolinamides) under solvent-free conditions can yield enantioselective derivatives with benzyloxy groups .
Q. How is 9-(benzyloxy)-1,2,3,4-tetrahydroacridine purified and characterized?
- Methodological Answer : Post-synthesis purification involves partitioning between CH₂Cl₂ and NaOH to remove acidic byproducts, followed by column chromatography (silica gel, CH₂Cl₂/MeOH). Structural confirmation uses ¹H/¹³C-NMR to verify aromatic protons (δ 7.3–7.5 ppm for benzyl groups) and HRESI-MS for molecular weight validation (e.g., C₂₁H₂₂N₂O: [M+H]⁺ = 325.18) .
Q. What are the key storage and handling guidelines for this compound?
- Methodological Answer : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Avoid moisture and light exposure, as the benzyloxy group may undergo hydrolysis or photodegradation. For long-term stability, lyophilize and store as a solid .
Advanced Research Questions
Q. How can reaction yields be optimized during benzyloxy group introduction?
- Methodological Answer : Yield optimization requires careful control of reaction conditions:
- Use NaI as a catalyst in phenol solvent to enhance nucleophilic substitution kinetics .
- Extend reflux duration (e.g., 40 hours in 1-pentanol for similar tetrahydroacridine derivatives) to improve conversion .
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. What strategies resolve contradictions in biological activity data (e.g., AChE inhibition vs. cytotoxicity)?
- Methodological Answer : Contradictions arise from assay variability (e.g., enzyme source, substrate concentration) or impurities. To mitigate:
- Validate purity via HPLC (>95%) and control for stereoisomers (e.g., enantiomers from Friedlälder condensation) .
- Perform comparative SAR studies: Replace the benzyloxy group with methoxy or chloro substituents to assess steric/electronic effects on AChE binding .
Q. How can the benzyloxy group be functionalized for enhanced bioactivity?
- Methodological Answer :
- Oxidation : Treat with KMnO₄/CrO₃ to convert benzyloxy to quinone derivatives, enhancing redox activity .
- Substitution : React with nucleophiles (e.g., amines, thiols) under basic conditions to replace the benzyloxy group, improving solubility or target affinity .
- Cross-coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups, leveraging the benzyloxy moiety as a directing group .
Q. What analytical methods validate the compound’s role in multi-target drug design?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with AChE peripheral anionic sites (e.g., benzyloxy π-π stacking with Trp286) .
- In vitro assays : Test cholinesterase inhibition (Ellman’s method) and radical scavenging (DPPH assay) to evaluate dual-functionality .
- Metabolic profiling : LC-MS/MS identifies metabolites from hepatic microsomal incubations, assessing stability and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
